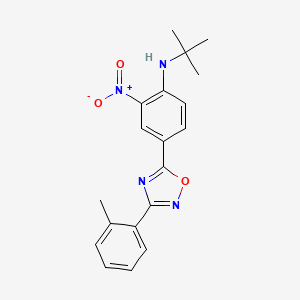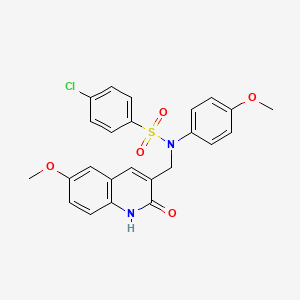![molecular formula C14H18ClN3O3 B7709329 N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide, also known as CMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide selectively binds to and blocks the activity of mGluR5, a G protein-coupled receptor that modulates the release of neurotransmitters, such as glutamate, in the brain. The inhibition of mGluR5 by this compound results in a decrease in the release of glutamate, which is involved in several physiological and pathological processes, including synaptic plasticity, learning and memory, and drug addiction.
Biochemical and Physiological Effects
This compound has been shown to modulate several physiological and pathological processes in the central nervous system. The selective inhibition of mGluR5 by this compound has been shown to reduce synaptic plasticity, which is involved in learning and memory. This compound has also been shown to reduce pain perception, anxiety, and depression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which allows for specific modulation of this receptor subtype. However, this compound also has some limitations, including its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide, including its potential therapeutic applications in various neurological and psychiatric disorders. This compound has been shown to modulate several physiological and pathological processes in the central nervous system, and further research is needed to explore its potential therapeutic effects in humans. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide can be synthesized through a multi-step process starting from 3-chloro-4-methoxybenzaldehyde and 4-chlorobenzylamine. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. The selective inhibition of mGluR5 by this compound has been shown to modulate several physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, anxiety, depression, and drug addiction.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(pentan-3-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-4-9(5-2)17-18-14(20)13(19)16-10-6-7-12(21-3)11(15)8-10/h6-8H,4-5H2,1-3H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOBFUXKQIUSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)
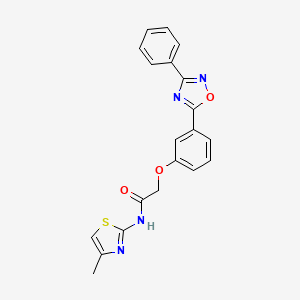

![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)
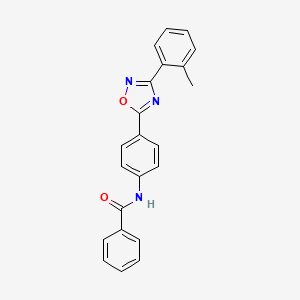

![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)
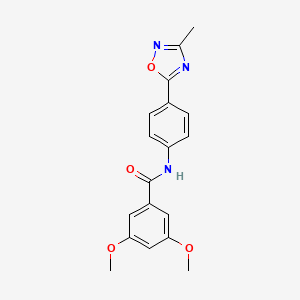

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)


